N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Regiochemistry Molecular Recognition Heterocyclic Chemistry

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034378-41-9, molecular formula C13H15N5O3S, molecular weight 321.36 g/mol) is a heterocyclic sulfonamide that integrates a furan-3-yl substituent, a 1H-pyrazole ring, an ethyl linker, and a 1-methyl-1H-imidazole-4-sulfonamide terminus. The compound belongs to the broader class of pyrazole-imidazole sulfonamides, which have been explored in medicinal chemistry for diverse biological activities including kinase inhibition, carbonic anhydrase inhibition, and modulation of voltage-gated sodium channels.

Molecular Formula C13H15N5O3S
Molecular Weight 321.36
CAS No. 2034378-41-9
Cat. No. B2858138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS2034378-41-9
Molecular FormulaC13H15N5O3S
Molecular Weight321.36
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C13H15N5O3S/c1-17-8-13(14-10-17)22(19,20)16-3-4-18-7-12(6-15-18)11-2-5-21-9-11/h2,5-10,16H,3-4H2,1H3
InChIKeyJQQBKJNLOPOXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034378-41-9): Structural Baseline for Procurement Decision-Making


N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034378-41-9, molecular formula C13H15N5O3S, molecular weight 321.36 g/mol) is a heterocyclic sulfonamide that integrates a furan-3-yl substituent, a 1H-pyrazole ring, an ethyl linker, and a 1-methyl-1H-imidazole-4-sulfonamide terminus . The compound belongs to the broader class of pyrazole-imidazole sulfonamides, which have been explored in medicinal chemistry for diverse biological activities including kinase inhibition, carbonic anhydrase inhibition, and modulation of voltage-gated sodium channels [1]. This compound is primarily utilized as a research tool and building block for structure-activity relationship (SAR) exploration .

Why Generic Substitution of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide Fails for Scientific Research Applications


Generic substitution within the pyrazole-imidazole sulfonamide class is demonstrably unreliable because minor structural perturbations—including furan regiochemistry (3-yl vs. 2-yl), pyrazole ring substitution (H vs. methyl), linker architecture (linear vs. branched ethyl), and sulfonamide N-substitution (methyl-imidazole vs. simpler sulfonamides)—produce profound shifts in molecular recognition, physicochemical properties, and biological activity profiles [2]. Published SAR studies on structurally related pyrazole/imidazole amides and sulfonamides demonstrate that potency, selectivity, and metabolic stability are exquisitely sensitive to these variables [1][3]. Consequently, even compounds sharing the same heterocyclic core cannot be assumed to be functionally interchangeable, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034378-41-9) Against Closest Analogs


Furan-3-yl vs. Furan-2-yl Regiochemistry: Impact on Molecular Recognition and Synthetic Tractability

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide incorporates a furan-3-yl substituent at the pyrazole 4-position, distinguishing it from prevalent furan-2-yl analogs such as N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide . The furan-3-yl attachment via the C3 position presents a distinct hydrogen-bond acceptor vector (furan oxygen positioned meta to the pyrazole ring) compared to the ortho-like arrangement in furan-2-yl derivatives [1]. In related pyrazole series, furan-3-yl substitution has been associated with altered target binding geometry and improved synthetic accessibility due to reduced steric crowding during cross-coupling [2].

Regiochemistry Molecular Recognition Heterocyclic Chemistry Structure-Activity Relationship

Sulfonamide Linker vs. Amide Linker: Implications for Metabolic Stability and Target Engagement

The target compound features a sulfonamide (-SO2NH-) linkage connecting the ethyl-pyrazole-furan scaffold to the imidazole ring, in contrast to the amide (-CONH-) linkage found in the well-characterized series of pyrazole/imidazole amides developed as mGlu5 receptor negative allosteric modulators (NAMs) [1]. Sulfonamides generally exhibit higher hydrolytic stability than corresponding amides due to the resistance of the S-N bond to enzymatic cleavage by peptidases [2]. Additionally, the sulfonamide NH typically displays a lower pKa (approximately 10-11) compared to amide NH, which influences hydrogen-bond donor strength and ionization state at physiological pH [3]. In the mGlu5 NAM series, SAR studies demonstrated that the acyl pyridinyl amide moiety was critical for potency; replacement with sulfonamide in that specific context resulted in a >10-fold reduction in mGlu5 inhibitory activity [1].

Sulfonamide Amide Metabolic Stability Negative Allosteric Modulator Membrane Permeability

Absence of Pyrazole C3/C5 Methyl Substitution: Conformational and Steric Implications

The target compound bears an unsubstituted pyrazole ring (hydrogen at positions 3 and 5), in contrast to the dimethyl-substituted analog N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide . The absence of methyl groups at C3 and C5 reduces steric bulk around the pyrazole ring, potentially allowing closer approach to binding site residues and reducing conformational restriction of the ethyl linker [1]. In related pyrazole-containing kinase inhibitors, removal of pyrazole methyl substituents has been shown to alter selectivity profiles by enabling alternative binding modes [2].

Pyrazole Substitution Conformational Analysis Steric Effects Target Binding

Physicochemical Property Profile: MW, logP, and Rule-of-Five Compliance for Membrane Permeability Assessment

The target compound (MW 321.36, formula C13H15N5O3S) possesses a molecular weight within the favorable range for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. With 3 hydrogen bond acceptors (sulfonamide oxygens and furan oxygen) and 1 hydrogen bond donor (sulfonamide NH), plus a calculated logP estimated at approximately 1.5-2.5, the compound sits within drug-like chemical space . Compared to larger analogs such as N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (MW approximately 363), the target compound's lower molecular weight and reduced lipophilicity may confer superior aqueous solubility .

Physicochemical Properties Lipinski Rule of Five Membrane Permeability Drug-likeness

Validated Research and Industrial Application Scenarios for N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034378-41-9)


Chemical Biology Probe for Sulfonamide-Target Interaction Studies in Cancer Cell Lines

The compound's sulfonamide moiety, combined with the furan-3-yl-pyrazole scaffold, positions it as a candidate for probing sulfonamide-sensitive targets such as carbonic anhydrase isoforms or kinase ATP-binding sites in cancer cell lines [1]. The furan-3-yl regioisomer offers a distinct binding geometry compared to furan-2-yl analogs, enabling differential SAR mapping of hydrogen-bond acceptor requirements at target active sites [2]. Researchers investigating tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII) or kinase targets where sulfonamide-based inhibitors have shown activity can employ this compound to explore selectivity determinants [3].

Building Block for Parallel Synthesis of Focused Pyrazole-Imidazole-Sulfonamide Libraries

As a structurally well-defined building block featuring an unsubstituted pyrazole core and furan-3-yl group, this compound serves as a versatile intermediate for generating focused compound libraries via N-alkylation, sulfonamide derivatization, or transition metal-catalyzed cross-coupling at the pyrazole C-H positions [1]. The absence of methyl groups on the pyrazole ring preserves synthetic accessibility for late-stage functionalization, unlike 3,5-dimethyl analogs that block these positions [2]. This enables systematic exploration of pyrazole substitution effects in SAR campaigns [3].

Negative Control or Comparator in mGlu5 Allosteric Modulator Screening Cascades

Given the established activity of pyrazole/imidazole amides as mGlu5 negative allosteric modulators (NAMs), the corresponding sulfonamide analog can serve as a mechanistically informative comparator or negative control in mGlu5 functional assays [1]. The >10-fold potency reduction observed upon amide-to-sulfonamide replacement in the related mGlu5 NAM series supports its utility as a tool to validate target engagement specificity and to distinguish specific allosteric modulation from assay interference [2]. Procurement of this specific sulfonamide ensures experimental consistency in screening cascades [3].

Physicochemical Reference Standard for Solubility and Permeability Profiling in Heterocyclic Sulfonamide Series

With a molecular weight of 321.36 and favorable Rule-of-Five compliance, this compound can serve as a reference standard for establishing baseline solubility and permeability parameters within pyrazole-imidazole sulfonamide chemical series [1]. Its intermediate lipophilicity (estimated cLogP 1.5-2.5) provides a benchmark against which more lipophilic analogs (e.g., isopropyl- or phenyl-substituted derivatives) can be compared in PAMPA or Caco-2 permeability assays [2]. This facilitates rank-ordering of analogs for cellular assay prioritization [3].

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.